4-Iodo-2-methylbenzoic acid

Vue d'ensemble

Description

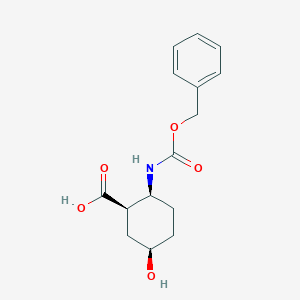

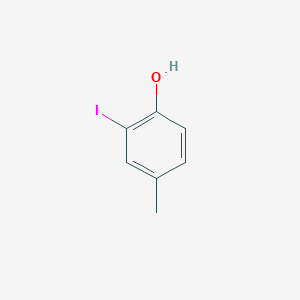

4-Iodo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 .

Synthesis Analysis

The synthesis of 4-Iodo-2-methylbenzoic acid involves a multi-step reaction with 2 steps. The first step involves AlCl3 and the second step involves dioxane and aqueous NaBrO .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methylbenzoic acid is represented by the InChI code1S/C8H7IO2/c1-5-4-6 (9)2-3-7 (5)8 (10)11/h2-4H,1H3, (H,10,11) .

Applications De Recherche Scientifique

Inhibitor for 15-PGDH

4-Iodo-2-methylbenzoic acid is used as an inhibitor for 15-Prostaglandin Dehydrogenase (15-PGDH), which is an enzyme that deactivates prostaglandins, which are lipid compounds that have various roles in inflammation and wound healing. By inhibiting this enzyme, it can potentially be used to prevent and treat diseases related to 15-PGDH, such as fibrosis, inflammation, cardiovascular disease, wound healing, and auto-immune diseases .

Synthesis of Isocoumarins

This compound can be utilized in the synthesis of new isocoumarins, which are a class of heterocyclic organic compounds. Isocoumarins have various biological activities and potential therapeutic applications. They can be synthesized from 4-Iodo-2-methylbenzoic acid derivatives through a Sonogashira reaction followed by spontaneous cyclization .

Proteomics Research

4-Iodo-2-methylbenzoic acid is also a biochemical used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be involved in the preparation or analysis of proteins for research purposes .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of 4-Iodo-2-methylbenzoic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

The iodine atom in the compound could potentially influence thyroid hormone synthesis, given iodine’s crucial role in this process .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall effect in the body .

Result of Action

The compound’s interactions with its targets and its participation in various biochemical reactions could potentially lead to a variety of cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Propriétés

IUPAC Name |

4-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISJQMPHSCFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901722 | |

| Record name | NoName_862 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)

![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)